(S)-Atenolol
(S)-Atenolol
Esatenolol is the (S)-enantiomer of atenolol. It has a role as a beta-adrenergic antagonist.
Esatenolol is a beta blocker.
Esatenolol is a beta blocker.
Brand Name:
Vulcanchem
CAS No.:
93379-54-5
VCID:
VC0119228
InChI:
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
SMILES:
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Molecular Formula:
C14H22N2O3
Molecular Weight:
266.34 g/mol
(S)-Atenolol
CAS No.: 93379-54-5
Reference Standards
VCID: VC0119228
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol
CAS No. | 93379-54-5 |
---|---|
Product Name | (S)-Atenolol |
Molecular Formula | C14H22N2O3 |
Molecular Weight | 266.34 g/mol |
IUPAC Name | 2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
Standard InChI | InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1 |
Standard InChIKey | METKIMKYRPQLGS-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O |
SMILES | CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O |
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O |
Description | Esatenolol is the (S)-enantiomer of atenolol. It has a role as a beta-adrenergic antagonist. Esatenolol is a beta blocker. |
Synonyms | 4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide; (-)-Atenolol; _x000B_(-)-Atenolol; (S)-Atenolol; Esatenolol; S-(-)-Atenolol; |
PubChem Compound | 175540 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume